molecular formula C22H21NO6 B2532049 N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-97-9

N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2532049
CAS No.: 1021093-97-9
M. Wt: 395.411
InChI Key: BISCJQBIOLFYGF-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS: 1021093-97-9) is a pyran-2-carboxamide derivative with a molecular formula of C₂₂H₂₁NO₆ and a molecular weight of 395.4 g/mol . Its structure features a central 4-oxo-4H-pyran ring substituted at the 2-position with a carboxamide group linked to a 4-methoxybenzyl moiety. The 5-position of the pyran ring is further functionalized with a 3-methoxybenzyloxy group. The Smiles notation is COc1ccc(CNC(=O)c2cc(=O)c(OCc3cccc(OC)c3)co2)cc1, highlighting the dual methoxybenzyl substituents .

Key physical properties such as melting point, boiling point, and solubility remain unreported in available sources, indicating a gap in published data .

Properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-N-[(4-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-26-17-8-6-15(7-9-17)12-23-22(25)20-11-19(24)21(14-29-20)28-13-16-4-3-5-18(10-16)27-2/h3-11,14H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISCJQBIOLFYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Aminolysis of Activated Esters

The pyran-2-carboxylic acid is converted to its acid chloride using SOCl₂, followed by reaction with 4-methoxybenzylamine in dichloromethane (DCM). This method achieves 65–80% yield but requires rigorous exclusion of moisture.

Coupling Reagents

Modern approaches employ carbodiimide-based reagents (e.g., EDC/HOBt) to couple the carboxylic acid with 4-methoxybenzylamine. This method minimizes racemization and is scalable, with yields of 70–85%.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility:

Step Conditions Yield Purity
Pyran ring formation Acetic acid, 100°C, 6 h 68% 95%
O-Alkylation DMF, Et₃N, 60°C, 4 h 58% 92%
Carboxamide coupling EDC/HOBt, DCM, rt, 12 h 82% 98%

Key Considerations :

  • Solvent Recycling : DMF and DCM are recovered via distillation.
  • Quality Control : HPLC with UV detection ensures >98% purity.

Reaction Optimization and Challenges

Regioselectivity in O-Alkylation

The 5-position’s reactivity is enhanced by electron-withdrawing effects of the 4-oxo group. Competing alkylation at the 3-position is suppressed by using bulky bases like 2,6-lutidine.

Protecting Group Strategies

Temporary protection of the carboxamide nitrogen with tert-butoxycarbonyl (Boc) prevents side reactions during O-alkylation. Boc deprotection is achieved using trifluoroacetic acid (TFA) in DCM.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : δ 8.2 (s, 1H, pyran H-3), 7.4–6.8 (m, 8H, aromatic), 5.1 (s, 2H, OCH₂), 3.8 (s, 6H, OCH₃).
  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water).

Emerging Methodologies

Recent advances include flow chemistry for continuous production, reducing reaction times by 40%, and enzymatic catalysis for enantioselective amidation, though yields remain moderate (50–60%).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can be contextualized by comparing it to two closely related derivatives:

N-(2-Chlorobenzyl)-5-((3-Methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS: 1021209-76-6)

  • Molecular Formula: C₂₁H₁₈ClNO₅
  • Molecular Weight : 399.8 g/mol
  • Key Differences :
    • The 4-methoxybenzyl group in the target compound is replaced with a 2-chlorobenzyl substituent.
    • Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, altering electronic density and polarity.
    • Increased molecular weight (399.8 vs. 395.4) due to chlorine’s higher atomic mass.
  • Chlorine could confer distinct bioactivity, such as antimicrobial or kinase-inhibitory properties, though specific data are lacking .

N-[1-(4-Methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 1172506-80-7)

  • Molecular Formula : C₂₂H₁₉N₃O₄
  • Molecular Weight : 389.4 g/mol
  • Key Differences :
    • The pyran ring is replaced with a chromene core (benzene-fused pyran), increasing aromaticity and structural rigidity.
    • A pyrazole ring replaces the 4-methoxybenzyl group, introducing nitrogen atoms capable of hydrogen bonding.
    • Lower molecular weight (389.4 vs. 395.4) despite the additional aromatic ring.
  • Implications :
    • Chromene derivatives often display fluorescence and enhanced stability, useful in optical applications or as bioactive scaffolds.
    • The pyrazole moiety could improve binding affinity to targets like enzymes or receptors through hydrogen-bond interactions .

Comparative Data Table

Property Target Compound N-(2-Chlorobenzyl) Derivative Chromene-Pyrazole Derivative
CAS Number 1021093-97-9 1021209-76-6 1172506-80-7
Molecular Formula C₂₂H₂₁NO₆ C₂₁H₁₈ClNO₅ C₂₂H₁₉N₃O₄
Molecular Weight 395.4 399.8 389.4
Core Structure 4-Oxo-4H-pyran 4-Oxo-4H-pyran 4-Oxo-4H-chromene
Key Substituents Dual methoxybenzyl groups 2-Chlorobenzyl, 3-methoxybenzyloxy 4-Methoxybenzyl-pyrazole, methyl-chromene
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (Cl) + donating (OCH₃) Electron-donating (methoxy, methyl)
Potential Applications Bioactive scaffolds, solubility studies Antimicrobial agents, lipophilic probes Fluorescent probes, enzyme inhibitors

Research Findings and Implications

  • Synthetic Methodology : The use of water as a solvent with TEBA () suggests eco-friendly routes for synthesizing pyran/carboxamide derivatives, though optimization for the target compound is undocumented.
  • Structure-Activity Relationships (SAR): Methoxy groups enhance solubility and metabolic stability, favoring pharmacokinetics in drug design.
  • Data Gaps : Physical properties (e.g., melting point) and bioactivity data for all three compounds are sparse, highlighting the need for further experimental characterization.

Biological Activity

N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex chemical structure characterized by the presence of a pyran ring and various substituents that may influence its biological activity. The molecular formula is C20H23N1O5C_{20}H_{23}N_{1}O_{5} with a molecular weight of approximately 371.41 g/mol.

PropertyValue
Molecular FormulaC20H23N1O5
Molecular Weight371.41 g/mol
CAS NumberNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing amide fragments have shown broad-spectrum antibacterial activity, particularly against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to be as low as 0.91 μM, indicating potent antibacterial effects .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity. Similar compounds have demonstrated effectiveness against Mycobacterium smegmatis, with MIC values indicating substantial growth inhibition . This suggests potential utility in treating tuberculosis, particularly in resistant cases.

The mechanism of action for N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide likely involves interaction with specific enzymes or receptors within microbial cells. The presence of the methoxy groups may enhance lipophilicity, facilitating better membrane penetration and subsequent inhibition of target enzymes involved in cell wall synthesis or metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of electron-withdrawing groups (like methoxy) on the phenyl rings has been correlated with increased antimicrobial activity. Studies suggest that modifications to the side chains can significantly impact the potency and spectrum of activity against various pathogens .

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various derivatives, highlighting that compounds with flexible side chains exhibited enhanced activity compared to rigid structures .
  • Antitubercular Screening : In vitro assays have shown that derivatives similar to N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide possess significant inhibitory effects on M. smegmatis, with some derivatives achieving over 78% inhibition at certain concentrations .
  • Mechanistic Insights : Detailed mechanistic studies are ongoing, focusing on how these compounds interact at the molecular level with target proteins involved in bacterial resistance mechanisms .

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